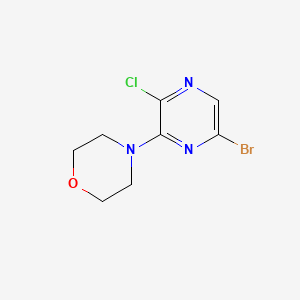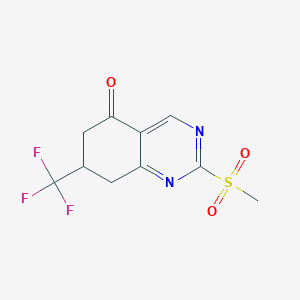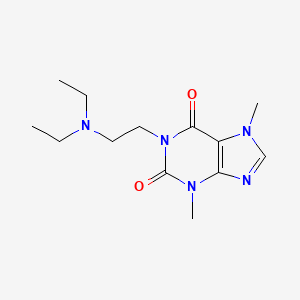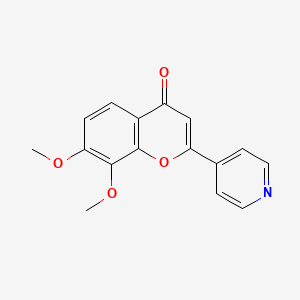
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is a heterocyclic organic compound that contains both a pyrazine ring and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine typically involves the reaction of 6-bromo-3-chloropyrazine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(6-Bromo-3-chloropyrazin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Chloropyrazin-2-yl)morpholine
- 4-(3-Chloropyrazin-2-yl)morpholine
Uniqueness
4-(6-Bromo-3-chloropyrazin-2-yl)morpholine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide additional versatility in synthetic applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H9BrClN3O |
|---|---|
Molekulargewicht |
278.53 g/mol |
IUPAC-Name |
4-(6-bromo-3-chloropyrazin-2-yl)morpholine |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI-Schlüssel |
CLEZQBZJTJAMBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CN=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















